N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a benzothiazole-derived compound characterized by a 6-fluoro-substituted benzothiazole core linked to a diethylaminoethyl acetamide moiety. The fluorine atom at the 6-position of the benzothiazole ring likely enhances metabolic stability and binding affinity through electronic effects, while the diethylaminoethyl side chain may contribute to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3OS.ClH/c1-4-18(5-2)8-9-19(11(3)20)15-17-13-7-6-12(16)10-14(13)21-15;/h6-7,10H,4-5,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCMTYJUUSYJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a diethylamino group , a benzo[d]thiazole moiety , and an acetamide segment . Its molecular formula is , with a molecular weight of approximately 407.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClFN₃OS |
| Molecular Weight | 407.9 g/mol |
| CAS Number | 1215555-57-9 |
| Structure | Chemical Structure |
Anticonvulsant Activity
Research has indicated that derivatives of benzothiazole, including this compound, exhibit anticonvulsant properties. In a study comparing various derivatives, compounds with similar structures demonstrated significant activity in the maximal electroshock seizure (MES) test. For instance, related compounds showed ED50 values ranging from 15.4 to 18.6 mg/kg, suggesting that modifications in the structure can lead to enhanced anticonvulsant effects .
Anticancer Potential
The unique combination of functional groups in this compound may confer distinct anticancer properties. Preliminary studies have indicated potential anti-cancer activity, although specific mechanisms remain to be fully elucidated .
Neurotoxicity Evaluation
In evaluating the safety profile of this compound, neurotoxicity studies using the rotarod test have been conducted. Results indicated varying levels of protective indices among different derivatives, emphasizing the importance of structural modifications in reducing neurotoxic effects while maintaining therapeutic efficacy .
Case Studies and Research Findings
- Synthesis and Screening : A series of benzothiazole derivatives were synthesized and screened for biological activity. Among these, compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting that fluorination may play a crucial role in modulating biological interactions .
- Comparative Analysis : A comparative analysis of various derivatives highlighted that while many share similar structural features, the presence of specific groups like diethylamino or fluorine significantly influences their biological profiles. This was particularly evident in studies where alterations led to improved anticonvulsant activity without increased toxicity .
- Mechanistic Studies : Mechanistic studies are ongoing to determine how this compound interacts with various biological targets at the molecular level, which could provide insights into its pharmacodynamic properties .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit promising anticancer properties. The presence of the diethylamino group enhances solubility and bioavailability, which are critical for effective drug delivery. Studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study highlighted the effectiveness of similar compounds against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The results indicated significant cytotoxic effects, suggesting that N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride may also possess similar capabilities .
Antimicrobial Properties
The thiazole ring structure is known for its antimicrobial activities against a variety of pathogens. Compounds with this structure can disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Research Findings : A comparative analysis of thiazole derivatives revealed that compounds with similar structural features exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria . The unique combination of functional groups in this compound may enhance its efficacy as an antimicrobial agent.
Biological Mechanisms
Understanding the biological mechanisms through which this compound exerts its effects is crucial for optimizing its applications.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact with key enzymes involved in cancer progression and microbial resistance.
| Target Protein | Binding Affinity (kcal/mol) | Mechanism of Action |
|---|---|---|
| Protein Kinase B | -8.5 | Inhibition of signaling pathways involved in cell survival |
| Topoisomerase II | -7.8 | Disruption of DNA replication processes |
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines and microbial strains.
| Cell Line/Pathogen | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF7 (breast cancer) | 12.5 | Significant inhibition of cell growth |
| E. coli | 15.0 | Bactericidal effect observed |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Pharmacokinetic and ADMET Properties
- Lipophilicity : GB32 () has an HPLC retention time (RT) of 3.98 min, indicating moderate lipophilicity, comparable to the target compound’s predicted profile .
- PreADMET Predictions: Compounds in show moderate blood-brain barrier permeability and CYP450 inhibition, suggesting the diethylaminoethyl group in the target may enhance CNS accessibility but increase toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
